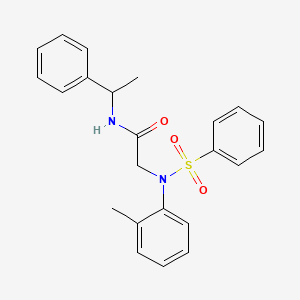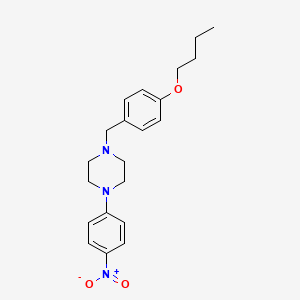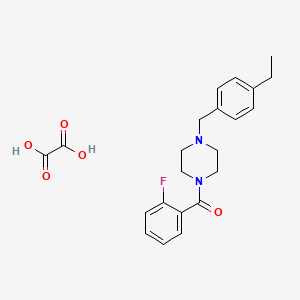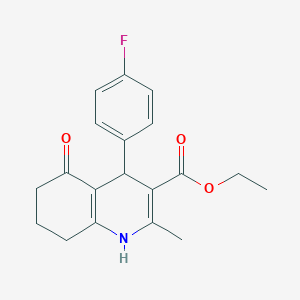
N~2~-(2-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPEP, is a compound that has been widely used in scientific research. It was first synthesized in 1993 by a team of chemists at the University of California, San Francisco. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
MPEP acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of this receptor, MPEP reduces the excitability of neurons and modulates synaptic plasticity, which is critical for learning and memory.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function in mice with Alzheimer's disease and to reduce motor deficits in mice with Parkinson's disease. It has also been shown to reduce seizures and anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using MPEP in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using MPEP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of MPEP in scientific research. One potential application is in the treatment of Fragile X syndrome, which is a genetic disorder that is characterized by intellectual disability and behavioral problems. MPEP has been shown to improve cognitive function in animal models of Fragile X syndrome, and clinical trials are currently underway to test its efficacy in humans.
Another potential application is in the treatment of addiction, as the mGluR5 receptor has been implicated in the development of drug addiction. MPEP has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction.
Conclusion
In conclusion, MPEP is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and cognitive function. While there are limitations to its use in lab experiments, MPEP has shown promise in animal models and holds potential for future therapeutic applications.
合成法
MPEP is synthesized by coupling N-(2-methylphenyl)-N-(1-phenylethyl)amine with phenylsulfonyl chloride, followed by amidation with glycine. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or tetrahydrofuran. The product is then purified by chromatography to obtain the pure compound.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-11-9-10-16-22(18)25(29(27,28)21-14-7-4-8-15-21)17-23(26)24-19(2)20-12-5-3-6-13-20/h3-16,19H,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPIXAENFDSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B5033155.png)


![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033175.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-diethoxybenzamide](/img/structure/B5033190.png)



![5-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5033235.png)
![propyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5033242.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5033249.png)
![2-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}ethanol](/img/structure/B5033255.png)
